Cas no 1694261-42-1 (3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro-)
![3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- structure](https://ja.kuujia.com/scimg/cas/1694261-42-1x500.png)
3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro-
- 1694261-42-1
- 2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol
- EN300-683151
-
- インチ: 1S/C10H21NOS/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3
- InChIKey: WXGRCCJHEJLCSS-UHFFFAOYSA-N
- ほほえんだ: C1SCCC1C(C(CN)(C)CC)O
計算された属性
- せいみつぶんしりょう: 203.13438547g/mol
- どういたいしつりょう: 203.13438547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.064±0.06 g/cm3(Predicted)
- ふってん: 343.2±12.0 °C(Predicted)
- 酸性度係数(pKa): 14.70±0.20(Predicted)
3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683151-0.5g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 0.5g |
$1165.0 | 2023-03-10 | ||
Enamine | EN300-683151-2.5g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 2.5g |
$2379.0 | 2023-03-10 | ||
Enamine | EN300-683151-1.0g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683151-0.05g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 0.05g |
$1020.0 | 2023-03-10 | ||
Enamine | EN300-683151-10.0g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 10.0g |
$5221.0 | 2023-03-10 | ||
Enamine | EN300-683151-5.0g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 5.0g |
$3520.0 | 2023-03-10 | ||
Enamine | EN300-683151-0.25g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 0.25g |
$1117.0 | 2023-03-10 | ||
Enamine | EN300-683151-0.1g |
2-(aminomethyl)-2-methyl-1-(thiolan-3-yl)butan-1-ol |
1694261-42-1 | 0.1g |
$1068.0 | 2023-03-10 |
3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro-に関する追加情報
Professional Introduction to Compound with CAS No. 1694261-42-1 and Product Name: 3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro-
3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- (CAS No. 1694261-42-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of tetrahydrothiophene derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a thiophene ring substituted with a hydroxymethyl group and an N-methylated aminomethyl side chain, make it a promising candidate for further investigation in drug discovery and development.
The thiophene core of this compound is a key structural motif that has been extensively studied for its pharmacological properties. Thiophene derivatives are widely recognized for their role in various biological processes, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The hydroxymethyl group at the α-position of the thiophene ring introduces a polar functional group that can enhance solubility and interactions with biological targets. Additionally, the N-methylated aminomethyl side chain contributes to the compound's complexity and may influence its pharmacokinetic properties, such as bioavailability and metabolic stability.
In recent years, there has been growing interest in the development of novel tetrahydrothiophene-based compounds due to their potential applications in treating various diseases. For instance, studies have shown that certain tetrahydrothiophene derivatives exhibit significant anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression. The α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- moiety in this compound may play a crucial role in modulating these pathways by interacting with specific enzymes or receptors.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the thiophene ring, hydroxymethyl group, and N-methylated aminomethyl side chain provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets more accurately. These studies suggest that 3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- may interact with proteins involved in inflammation, neurodegeneration, and metabolic disorders. Such insights are invaluable for guiding experimental efforts and accelerating the discovery of novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the tetrahydrothiophene ring, introduction of the hydroxymethyl group, and attachment of the N-methylated aminomethyl side chain. Advanced synthetic techniques such as transition metal catalysis and asymmetric synthesis have been employed to enhance efficiency and selectivity.
Evaluation of the pharmacological properties of 3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- has revealed promising results in preclinical studies. These studies indicate that the compound exhibits moderate potency in inhibiting certain enzymes associated with inflammatory diseases. Additionally, preliminary toxicity assays suggest that it is well-tolerated at therapeutic doses, making it a potentially safe candidate for further development.
The future direction of research on this compound includes exploring its mechanism of action in greater detail and conducting clinical trials to assess its efficacy and safety in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits. Furthermore, innovative drug delivery systems may be developed to enhance the bioavailability and targeted delivery of this compound to specific disease sites.
In conclusion,3-Thiophenemethanol, α-[1-(aminomethyl)-1-methylpropyl]tetrahydro- (CAS No. 1694261-42-1) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features, combined with promising preclinical results, make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its biology and pharmacology,this compound holds great promise for improving human health outcomes.
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